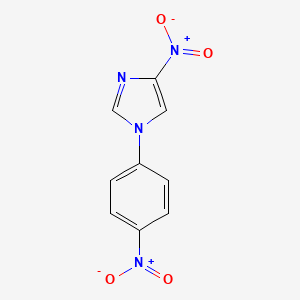
Rac-5,8-trans-5,8-Epoxy-13-cis Retinoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-5,8-trans-5,8-Epoxy-13-cis Retinoic Acid is a synthetic derivative of retinoic acid, a compound related to vitamin A. It is characterized by its unique structure, which includes an epoxy group and a cis configuration at the 13th position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rac-5,8-trans-5,8-Epoxy-13-cis Retinoic Acid typically involves multiple steps, starting from readily available precursors. One common method includes the epoxidation of 13-cis retinoic acid using peracids or other oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Rac-5,8-trans-5,8-Epoxy-13-cis Retinoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxy group or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, solvents, and inert atmospheres to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized retinoic acid derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Rac-5,8-trans-5,8-Epoxy-13-cis Retinoic Acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying retinoic acid derivatives.
Biology: Investigated for its role in cellular differentiation and gene expression.
Medicine: Explored for its potential therapeutic effects in treating skin disorders and certain types of cancer.
Industry: Utilized in the development of cosmetic products and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Rac-5,8-trans-5,8-Epoxy-13-cis Retinoic Acid involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear transcription factors that regulate gene expression. The compound binds to these receptors, modulating the transcription of target genes involved in cellular differentiation, proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
All-trans Retinoic Acid: A naturally occurring retinoic acid with a different configuration.
13-cis Retinoic Acid: A closely related compound with a cis configuration at the 13th position but lacking the epoxy group.
5,6-Epoxy-All-Trans-Retinoic Acid: Another epoxy retinoic acid derivative with a different configuration.
Uniqueness
Rac-5,8-trans-5,8-Epoxy-13-cis Retinoic Acid is unique due to its specific structural features, including the epoxy group and the cis configuration at the 13th position. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C20H28O3 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(2Z,4E,6E)-7-[(2S,7aS)-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl]-3-methylocta-2,4,6-trienoic acid |
InChI |
InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12-,15-9+/t16-,20-/m0/s1 |
InChI-Schlüssel |
QDOSIDVGVRAXSE-OADFMSRKSA-N |
Isomerische SMILES |
C/C(=C/C(=O)O)/C=C/C=C(\C)/[C@@H]1C=C2[C@@](O1)(CCCC2(C)C)C |
Kanonische SMILES |
CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride](/img/structure/B13846644.png)
![Ethyl 2-[4-[(2-hydroxyiminoacetyl)amino]phenyl]acetate](/img/structure/B13846646.png)
![5'-Bromo-3,3'-bis(hexyloxy)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13846652.png)
![2-Butyl-5-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-4-methanol Potassium Salt; Losartan Isomer Impurity; Losartan EP Impurity C; Isolosartan](/img/structure/B13846653.png)
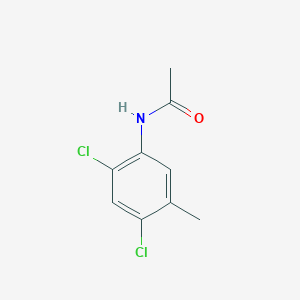

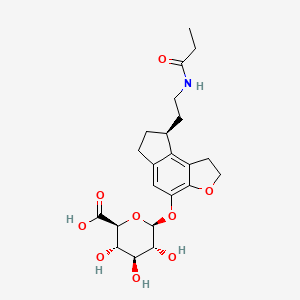


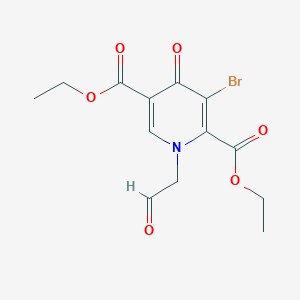
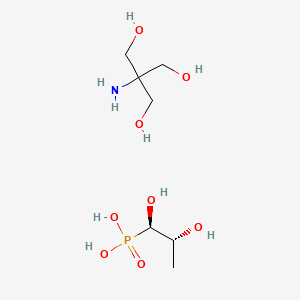
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13846718.png)
![7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13846733.png)
